molecular formula C7H12ClNO B15271291 2,5-Dimethylpyrrolidine-1-carbonyl chloride

2,5-Dimethylpyrrolidine-1-carbonyl chloride

Cat. No.: B15271291
M. Wt: 161.63 g/mol
InChI Key: UWSQEHVMGKICDS-UHFFFAOYSA-N
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Description

2,5-Dimethylpyrrolidine-1-carbonyl chloride is a chemical compound with the molecular formula C7H12ClNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylpyrrolidine-1-carbonyl chloride typically involves the chlorination of 2,5-dimethylpyrrolidine. One common method is to react 2,5-dimethylpyrrolidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

2,5-Dimethylpyrrolidine+SOCl22,5-Dimethylpyrrolidine-1-carbonyl chloride+SO2+HCl\text{2,5-Dimethylpyrrolidine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2,5-Dimethylpyrrolidine+SOCl2​→2,5-Dimethylpyrrolidine-1-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylpyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2,5-dimethylpyrrolidine and hydrochloric acid.

    Reduction: It can be reduced to 2,5-dimethylpyrrolidine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    2,5-Dimethylpyrrolidine: Formed by reduction or hydrolysis

Scientific Research Applications

2,5-Dimethylpyrrolidine-1-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules for studying their structure and function.

    Medicine: It is involved in the synthesis of potential drug candidates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethylpyrrolidine-1-carbonyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming covalent bonds with them. This reactivity is utilized in various synthetic transformations to introduce the 2,5-dimethylpyrrolidine moiety into target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine-1-carbonyl chloride
  • 2-Methylpyrrolidine-1-carbonyl chloride
  • 3,4-Dimethylpyrrolidine-1-carbonyl chloride

Uniqueness

2,5-Dimethylpyrrolidine-1-carbonyl chloride is unique due to the presence of two methyl groups at the 2 and 5 positions of the pyrrolidine ring. This substitution pattern can influence its reactivity and the properties of the compounds derived from it, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H12ClNO

Molecular Weight

161.63 g/mol

IUPAC Name

2,5-dimethylpyrrolidine-1-carbonyl chloride

InChI

InChI=1S/C7H12ClNO/c1-5-3-4-6(2)9(5)7(8)10/h5-6H,3-4H2,1-2H3

InChI Key

UWSQEHVMGKICDS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(N1C(=O)Cl)C

Origin of Product

United States

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